3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine
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Overview
Description
3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is a complex organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of chlorine and fluorine atoms to specific positions on the pyridine ring.
Carbonylation: Introduction of a carbonyl group to form the final compound.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. Common industrial techniques include:
Catalytic hydrogenation: Used in the reduction step to convert nitro groups to amino groups.
Halogen exchange reactions: Employed to introduce chlorine and fluorine atoms.
Carbonylation reactions: Utilized to introduce the carbonyl group.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-fluoropyridine
- 3-chloro-4-fluoropyridine
- 2,3-dichloropyridine
- 2,4-difluoropyridine
Uniqueness
3-chloro-2-(3-chloro-4-fluoropyridine-2-carbonyl)-4-fluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring, combined with the presence of a carbonyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
2763750-52-1 |
---|---|
Molecular Formula |
C11H4Cl2F2N2O |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
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